molecular formula C23H27BrN4O4 B11517564 N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B11517564
M. Wt: 503.4 g/mol
InChI Key: QDFSKVBEDDHOMT-UHFFFAOYSA-N
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Description

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the bromobenzoyl piperazine intermediate: This step involves the reaction of 4-bromobenzoyl chloride with piperazine in the presence of a base such as triethylamine.

    Attachment of the ethyl group: The intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group.

    Formation of the final product: The ethylated intermediate is then reacted with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide
  • N-{2-[4-(4-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-chlorophenyl)ethanediamide

Uniqueness

N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHOXYPHENYL)ETHANEDIAMIDE is unique due to the presence of both the bromobenzoyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C23H27BrN4O4

Molecular Weight

503.4 g/mol

IUPAC Name

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide

InChI

InChI=1S/C23H27BrN4O4/c1-2-32-20-9-7-19(8-10-20)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)17-3-5-18(24)6-4-17/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30)

InChI Key

QDFSKVBEDDHOMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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